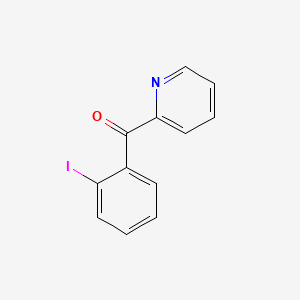

2-(2-Iodobenzoyl)pyridine

Description

Properties

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76160-35-5 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Ketones and Pyridine Scaffolds in Organic Synthesis

Aryl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and another organic substituent. fiveable.me They are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.meresearchgate.net The carbonyl group in aryl ketones can undergo various transformations, such as reduction to secondary alcohols or alkanes, which are themselves important synthetic precursors. fiveable.me Furthermore, the aromatic ring can be functionalized through reactions like halogenation and nitration, expanding the synthetic possibilities. fiveable.me The development of efficient methods for synthesizing aryl ketones, such as Friedel-Crafts acylation and transition-metal-catalyzed cross-coupling reactions, has been a major focus in organic synthesis. fiveable.meresearchgate.net

The pyridine (B92270) scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is another cornerstone of organic and medicinal chemistry. rsc.orgenpress-publisher.commdpi.comrsc.orgdovepress.com This structural motif is present in numerous natural products, including vitamins and alkaloids, and is a key component in over 7,000 drug molecules. rsc.orgdovepress.com The nitrogen atom imparts weak basicity and increased aqueous solubility to molecules, properties that can enhance their pharmacological characteristics. mdpi.com Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comdovepress.com Consequently, the incorporation of the pyridine ring is a widely used strategy in the design and discovery of new therapeutic agents. rsc.orgenpress-publisher.com

Strategic Importance of Halogenated Benzoyl and Pyridine Derivatives

The introduction of halogen atoms, such as chlorine, bromine, and iodine, into organic molecules is a crucial strategy in synthetic chemistry. rsc.orgresearchgate.net Halogenated compounds serve as versatile building blocks, with the carbon-halogen bond enabling a variety of subsequent chemical transformations, most notably cross-coupling reactions. nih.gov This functionalization is particularly important in the synthesis of pharmaceuticals and agrochemicals, where approximately 20% of active ingredients contain a halogen atom. rsc.org

Halogenated benzoyl derivatives, for instance, are valuable precursors for creating complex molecular structures. The halogen atom can be readily displaced by other functional groups, allowing for the construction of diverse molecular libraries. Similarly, halogenated pyridines are important intermediates in the synthesis of highly substituted pyridine (B92270) derivatives, which can be challenging to prepare directly from the parent pyridine ring. eurekalert.orgchempanda.com The position of the halogen on the pyridine ring influences its reactivity, with different isomers exhibiting distinct chemical behaviors. chempanda.com The development of selective halogenation methods for pyridines is an active area of research, as it provides access to key synthetic intermediates that are otherwise difficult to obtain. nih.gov The presence of an iodine atom, as in 2-(2-Iodobenzoyl)pyridine, is particularly advantageous due to the high reactivity of the carbon-iodine bond in various coupling reactions.

Overview of Academic Research Trajectories for 2 2 Iodobenzoyl Pyridine and Analogous Structures

Synthesis of the 2-Iodobenzoyl Moiety

The 2-iodobenzoyl fragment is derived from its parent carboxylic acid, 2-iodobenzoic acid. To facilitate acylation, the carboxylic acid must be converted into a more reactive species, most commonly an acyl halide or another activated form.

The most direct method for activating 2-iodobenzoic acid for acylation is its conversion to a 2-iodobenzoyl halide, particularly 2-iodobenzoyl chloride. This transformation renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a pyridine derivative. The synthesis can be achieved using several standard chlorinating agents. smolecule.comontosight.ai

Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). ontosight.ai The reaction with thionyl chloride is a widely used method for preparing acyl chlorides from carboxylic acids. ontosight.ai Alternatively, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides a clean conversion under mild conditions. For instance, 2-chloro-5-iodobenzoic acid has been successfully converted to its corresponding acyl chloride using oxalyl chloride in dichloromethane (B109758) (DCM) with catalytic DMF.

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used neat or in an inert solvent, may require heating. | ontosight.ai |

| Phosphorus Pentachloride (PCl₅) | Generally requires heating with the carboxylic acid. | ontosight.ai |

| Oxalyl Chloride ((COCl)₂) | Used in an inert solvent (e.g., DCM) with catalytic DMF at room temperature. |

Beyond acyl halides, 2-iodobenzoic acid can be derivatized into other acylating agents. These methods can be advantageous when milder reaction conditions are required or when the substrate is sensitive to the acidic byproducts of halide formation. One such strategy involves the formation of acylimidazoles. escholarship.org Reacting a carboxylic acid with a reagent like carbonyldiimidazole (CDI) or using imidazole-based reagents generates a highly reactive N-acylimidazole, which can then acylate a nucleophile. escholarship.org

Another significant derivatization of 2-iodobenzoic acid is its oxidation to form hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX). nih.govnih.govfrontiersin.orgwikipedia.org IBX is a powerful and selective oxidizing agent prepared by oxidizing 2-iodobenzoic acid with reagents like potassium bromate (B103136) or, more commonly, Oxone®. wikipedia.org While IBX itself is not an acylating agent, its precursor chemistry highlights the reactivity of the 2-iodobenzoic acid scaffold. nih.govCurrent time information in Bangalore, IN.researchgate.net The acid can also be activated in situ during coupling reactions, for example, in palladium-catalyzed processes where it coordinates to the metal center before reacting. rsc.org

| Derivative Type | Reagents/Method | Purpose | Reference |

|---|---|---|---|

| Acylimidazole | Carbonyldiimidazole (CDI) or other imidazole-based reagents. | Forms a reactive intermediate for acylation reactions. | escholarship.org |

| Hypervalent Iodine Reagent (e.g., IBX) | Oxidation with Oxone® or potassium bromate. | Creates a powerful oxidizing agent, not a direct acylating agent. | wikipedia.org |

| In situ Activation | Used directly in transition-metal-catalyzed reactions (e.g., with Pd(OAc)₂). | Facilitates coupling reactions via coordination to a metal center. | rsc.org |

Construction and Functionalization of the Pyridine Ring System

The synthesis of the pyridine core can be achieved through various classical methods. For a complex target like this compound, these methods are typically employed to create a simpler pyridine precursor (e.g., 2-halopyridine or pyridine-2-carbonitrile) which is then elaborated in a subsequent step.

Two of the most historically significant methods for pyridine synthesis are the Hantzsch and Kröhnke syntheses. While not always the most direct routes to a specifically substituted pyridine like the target compound, their principles can be adapted to create a wide array of functionalized pyridine precursors.

The Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgfiveable.mechemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine. wikipedia.org The driving force for this aromatization is the formation of a stable aromatic ring. wikipedia.org

While the classical Hantzsch reaction yields pyridines symmetrically substituted at the 2- and 6-positions, modifications can provide access to unsymmetrical products. To prepare a precursor for this compound, one might envision a modified Hantzsch approach using a β-dicarbonyl compound that already contains a masked or precursor form of the benzoyl group. However, this is not a common application of the Hantzsch synthesis, which is more frequently used for producing 1,4-dihydropyridine derivatives with applications such as calcium channel blockers. wikipedia.org Modern variations have focused on improving reaction conditions, employing microwave irradiation, green solvents, and various catalysts to enhance yields and efficiency. wikipedia.orgbenthamscience.combeilstein-journals.org A photocatalytic Hantzsch reaction has been developed for the synthesis of 2-arylpyridines, highlighting the adaptability of the core reaction. rsc.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Aldehyde | Provides C4 of the pyridine ring. | Formaldehyde, Benzaldehyde | wikipedia.orgfiveable.me |

| β-Ketoester (2 equiv.) | Provides C2, C3, C5, C6 and the substituents. | Ethyl acetoacetate | wikipedia.orgfiveable.me |

| Nitrogen Source | Provides the nitrogen atom of the ring. | Ammonia, Ammonium acetate | wikipedia.orgfiveable.me |

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines, particularly 2,4,6-substituted pyridines. wikipedia.orgnih.govderpharmachemica.com The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov The reaction proceeds through a 1,5-dicarbonyl intermediate that cyclizes and aromatizes to form the pyridine ring. wikipedia.org

The strength of the Kröhnke synthesis lies in its modularity. By varying the three components—the pyridinium (B92312) salt, the α,β-unsaturated carbonyl compound, and the nitrogen source—a vast library of substituted pyridines can be generated. wikipedia.org To apply this to a precursor for this compound, one could design the α,β-unsaturated ketone component to contain the desired aryl group at the appropriate position. The Kröhnke method is particularly useful for synthesizing triarylpyridines and other complex structures. nih.govderpharmachemica.com Recent developments have included one-pot procedures and the use of alternative reaction media to improve the environmental footprint and efficiency of the synthesis. derpharmachemica.com

| Component | Role | Example | Reference |

|---|---|---|---|

| α-Pyridinium methyl ketone salt | Acts as a three-carbon synthon. | N-Phenacylpyridinium bromide | wikipedia.orgderpharmachemica.com |

| α,β-Unsaturated carbonyl compound | Provides the remaining carbons for the ring. | Chalcones (1,3-diaryl-2-propen-1-ones) | wikipedia.org |

| Nitrogen Source | Provides the nitrogen atom of the ring. | Ammonium acetate | wikipedia.orgderpharmachemica.com |

Catalytic Approaches for Pyridine Scaffold Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of heterocyclic systems like pyridine. Both transition metals and organocatalysts have been extensively employed for this purpose.

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of pyridine derivatives. magtech.com.cnnih.gov This method involves the cotrimerization of two alkyne molecules and a nitrile, offering a direct and highly convergent route to the pyridine ring. nih.govacsgcipr.org Various transition metals, including cobalt, rhodium, ruthenium, iron, and nickel, have been shown to effectively catalyze this transformation. magtech.com.cnscilit.com

The mechanism of these reactions is dependent on the specific metal catalyst used, but generally involves the formation of a metallacyclic intermediate that undergoes reductive elimination to afford the pyridine product. nih.gov The use of chiral catalysts can even allow for the asymmetric synthesis of pyridines. nih.govbohrium.com Cobalt-catalyzed [2+2+2] cycloadditions are particularly noteworthy due to cobalt's affordability and lower environmental impact compared to other transition metals. bohrium.com

| Metal Catalyst | Key Features |

| Cobalt (Co) | Economical, versatile, and environmentally benign alternative. bohrium.com |

| Rhodium (Rh) | Effective for hydroacylation and N-annulation reactions. acsgcipr.org |

| Ruthenium (Ru) | Used in four-component reactions to form substituted pyridines. |

| Iron (Fe) | A simple and highly efficient catalyst for [2+2+2] cycloadditions. scilit.com |

| Nickel (Ni) | Mechanistic studies have provided evidence for key intermediates. scilit.com |

Organocatalysis provides a metal-free alternative for the synthesis of pyridines, often proceeding under mild reaction conditions. rsc.org These methods utilize small organic molecules to catalyze the formation of the pyridine ring.

One such strategy involves the organocatalyzed three-component reaction of ketones, α,β-unsaturated aldehydes, and ammonium acetate. rsc.org This approach leads to the formation of 2,3,4-trisubstituted pyridines through a rapid N-annulation process involving C-C and C-N bond formation in a single step. rsc.org Another innovative organocatalytic method is the amine-catalyzed aza-Rauhut–Currier reaction, which has been successfully applied to the synthesis of tetra- and penta-substituted pyridines. thieme-connect.com This reaction proceeds via a cascade mechanism involving allenoates and N-sulfonyl-1-aza-1,3-dienes. thieme-connect.com Furthermore, amino-organocatalysis has been developed for the direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes, showcasing the versatility of organocatalytic approaches. rsc.org

Direct Assembly and Targeted Derivatization of the this compound Core

The final step in the synthesis of this compound involves the formation of the ketone linkage between the pyridine and iodobenzoyl moieties. This can be achieved through acylation reactions or various carbon-carbon bond-forming strategies.

Acylation Reactions Involving Pyridine Substrates

The acylation of a pyridine derivative with a 2-iodobenzoyl source is a direct method for constructing the target molecule. Friedel-Crafts acylation, a classic method for forming aryl ketones, is generally not effective for electron-deficient pyridine rings. However, modifications and alternative strategies exist.

One approach involves the activation of the pyridine ring. Pyridine N-oxides, for instance, are more susceptible to electrophilic attack. Treatment of an electron-deficient pyridine N-oxide with an acyl chloride, such as 4-nitrobenzoyl chloride, in the presence of a base can lead to functionalization at the 2-position. acs.org

Another strategy involves the use of a pre-functionalized pyridine. For example, a 2-lithiopyridine or a 2-pyridyl Grignard reagent can be reacted with 2-iodobenzoyl chloride. The preparation of such organometallic pyridine derivatives requires careful control of reaction conditions. Alternatively, N-acylpyridinium salts, formed by the reaction of pyridine with an acyl chloride, can be reacted with nucleophiles. uni-muenchen.de While this often leads to a mixture of addition products, it represents a potential pathway. uni-muenchen.de The use of highly reactive acylating agents in the presence of a non-nucleophilic base is another consideration. rsc.org

| Strategy | Description | Advantages | Disadvantages |

| Pyridine N-Oxide Activation | Increases electron density of the ring, facilitating electrophilic attack. acs.org | Milder conditions than direct acylation. | Requires an additional step for N-oxide formation and subsequent deoxygenation. |

| Organometallic Pyridine Reagents | Reaction of a 2-pyridyl anion equivalent with an acyl chloride. | Direct C-C bond formation. | Preparation of the organometallic reagent can be challenging. |

| N-Acylpyridinium Salts | In-situ formation of a reactive intermediate. uni-muenchen.de | Can be performed under relatively mild conditions. | Often results in a mixture of regioisomers. uni-muenchen.de |

Carbon-Carbon Bond Formation Strategies for Ketone Linkage

Beyond direct acylation, other carbon-carbon bond-forming reactions can be employed to construct the ketone linkage. Transition metal-catalyzed cross-coupling reactions are a powerful tool in this regard.

For instance, a Negishi or Stille coupling could be envisioned between a 2-acylpyridine derivative and an organozinc or organotin reagent derived from 1,2-diiodobenzene. Conversely, a 2-iodopyridine (B156620) could be coupled with a suitable organometallic species derived from 2-iodobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Rhodium-catalyzed C-H activation has also been demonstrated as a method for forming C-C bonds. nih.gov In this approach, a directing group on the pyridine ring can facilitate the ortho-alkylation or arylation of the ring. While not a direct route to a ketone, this methodology highlights the potential for functionalizing the pyridine core, which could then be elaborated to the desired product. nih.gov The synthesis of 2-(hetero)arylpyridines via C-H bond activation has also been reported. ehu.es

Another relevant transformation is the oxidation of a methylene (B1212753) bridge. If a synthetic route provides 2-(2-iodobenzyl)pyridine, subsequent oxidation of the benzylic methylene group would yield the target ketone.

Cross-Coupling Reactions for Aryl Ketone Synthesis

The synthesis of the 2-aroylpyridine scaffold, including this compound, can be achieved through several modern catalytic methods. Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful and direct approach for the formation of the crucial ketone linkage. These methods typically involve the coupling of a pyridine derivative with an aryl partner in the presence of carbon monoxide.

One of the most effective strategies is the carbonylative Suzuki cross-coupling reaction. This reaction facilitates the synthesis of unsymmetrical biaryl ketones by coupling halopyridines with arylboronic acids under a carbon monoxide atmosphere. The use of N-heterocyclic carbene (NHC) ligands in conjunction with palladium catalysts has been shown to be particularly effective, as they can activate even less reactive substrates like chloropyridines for the coupling process thieme-connect.com. For the specific synthesis of this compound, this would involve the reaction of a 2-halopyridine with 2-iodophenylboronic acid. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, and a suitable ligand. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity magtech.com.cn.

Another approach is the carbonylative cross-coupling of triarylbismuths with aryl iodides. A phosphine-free, heterogeneous palladium-catalyzed method has been developed that proceeds at atmospheric CO pressure, offering high atom economy and good to excellent yields for various biaryl ketones acs.org. While not specifically demonstrated for this compound, the methodology is general for the coupling of aryl iodides.

A more classical, yet relevant, method for forming the aryl ketone bond is through Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic ring. In this context, a pyridine nucleus can be acylated using 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) nih.govwikipedia.org. However, the reaction of pyridine itself can be complex due to the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate the Lewis acid catalyst. A documented synthesis involves the direct reaction of 2-iodobenzoyl chloride with pyridine, which serves as both the reactant and the base to neutralize the HCl byproduct researchgate.net.

Table 1: Representative Conditions for Carbonylative Suzuki Cross-Coupling

| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | CO Pressure | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / IPr*HCl | Cs₂CO₃ | Toluene | 10 bar | 130 | 85 | thieme-connect.com |

| 2 | 3-Bromopyridine | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ | DMF | 50 atm | 100 | 92 | magtech.com.cn |

| 3 | Aryl Iodide | Arylboronic Acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 1 atm | 80 | 75-98 | researchgate.net |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium

Regioselective Introduction of Functional Groups to the Scaffold

The this compound scaffold possesses two distinct aromatic rings that can be selectively functionalized: the iodinated phenyl ring and the pyridine ring.

The carbon-iodine bond on the phenyl ring serves as a highly versatile handle for further elaboration through a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective transformations in the presence of less reactive C-Br or C-Cl bonds wikipedia.org. The Sonogashira coupling is a prominent reaction used to form carbon-carbon bonds between terminal alkynes and aryl halides. This reaction, typically employing a palladium catalyst, a copper(I) co-catalyst, and a mild base, can be applied to this compound to introduce alkynyl substituents at the 2'-position of the benzoyl group wikipedia.orgorganic-chemistry.org. The reaction proceeds under mild conditions, tolerating a wide range of functional groups organic-chemistry.orgmdpi.com.

Similarly, the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting this compound with various organoboron compounds, such as boronic acids or their esters tcichemicals.comorganic-chemistry.org. This reaction is one of the most widely used C-C bond-forming methods due to its mild conditions and the commercial availability of a vast array of boronic acids organic-chemistry.orgnih.gov.

Table 2: Examples of Cross-Coupling Reactions on Aryl Iodides

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | RT - 55 | wikipedia.orgbeilstein-journals.org |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | RT - 100 | organic-chemistry.orgnih.gov |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand | Et₃N or K₂CO₃ | DMF or NMP | 80 - 140 | diva-portal.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | nih.gov |

The regioselective functionalization of the pyridine ring in the 2-benzoylpyridine (B47108) scaffold is more challenging due to the electronic properties of the heterocycle. The pyridine nitrogen deactivates the ring toward electrophilic substitution and can inhibit catalytic activity. However, direct C-H activation provides a modern and atom-economical route for functionalization. The benzoyl group at the C2 position acts as an electron-withdrawing group, influencing the regioselectivity of these reactions.

Palladium-catalyzed direct C-H arylation protocols have been developed for electron-deficient pyridines. These methods can selectively functionalize the C3 and C4 positions, which complements classical approaches nih.gov. The regioselectivity is governed by a combination of electronic factors, such as the acidity of the C-H bond, and steric effects nih.gov. In some catalytic systems, the pyridyl group itself can act as a directing group, guiding the catalyst to activate a specific C-H bond, often at an ortho-position on a tethered aryl group, though this is also a principle in functionalizing the pyridine ring itself researchgate.net. For 2-substituted pyridines, C-H functionalization often occurs at the C4 or C6 positions, depending on the catalyst and directing group strategy employed mdpi.com. Without a specific directing group, the inherent electronic properties of the 2-benzoylpyridine would likely direct C-H functionalization to positions less deactivated by the C2-substituent and the ring nitrogen, such as C4 and C6.

Reactivity Profile of the Pyridine Nucleus

The pyridine ring is an electron-deficient (π-deficient) aromatic system. This electronic characteristic is a result of the electronegative nitrogen atom, which withdraws electron density from the ring. This inherent electron deficiency, further amplified by the electron-withdrawing 2-benzoyl substituent, profoundly influences the ring's susceptibility and regioselectivity towards both nucleophilic and electrophilic substitution reactions.

The pyridine ring is generally reactive towards strong nucleophiles. imperial.ac.uk Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen, respectively). stackexchange.com This regioselectivity is dictated by the stability of the anionic intermediate, known as a Meisenheimer complex, that forms during the reaction. imperial.ac.uk

When a nucleophile attacks the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This resonance stabilization is significant because placing a negative charge on a highly electronegative atom is energetically favorable. stackexchange.com In contrast, attack at the C-3 position does not allow for this stabilization, as none of the resonance structures place the charge on the nitrogen. stackexchange.com Consequently, the intermediates for C-2 and C-4 attack are more stable, and the activation energy for these pathways is lower. stackexchange.com

In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack is primarily directed to the C-4 and C-6 positions. The presence of the electron-withdrawing benzoyl group at the C-2 position further deactivates the ring by pulling electron density, making it even more susceptible to nucleophilic attack than pyridine itself.

Pyridine and its derivatives are highly unreactive towards electrophilic aromatic substitution (SEAr). imperial.ac.uk Their reactivity is often compared to that of nitrobenzene. imperial.ac.uk This low reactivity is due to two main factors: the π-deficient nature of the ring makes it less nucleophilic, and the nitrogen's basic lone pair readily coordinates with electrophiles or Lewis acid catalysts, leading to the formation of a pyridinium salt. imperial.ac.ukvanderbilt.edu This salt is even more strongly deactivated towards electrophilic attack.

In the rare cases where electrophilic substitution does occur, it proceeds with a strong preference for the C-3 (and C-5) position. imperial.ac.uk This regioselectivity can be explained by examining the stability of the Wheland-type carbocation intermediate formed upon attack by the electrophile. imperial.ac.uk Attack at the C-2 or C-4 positions results in a resonance structure that places a positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. Attack at the C-3 position avoids this destabilizing arrangement, making it the kinetically preferred pathway. imperial.ac.uk For this compound, the deactivating nature of the benzoyl group further diminishes the ring's reactivity, making electrophilic substitution exceptionally difficult.

Transformations of the Iodobenzoyl Functional Group

The iodobenzoyl portion of the molecule offers a rich landscape for chemical transformations, distinct from the reactivity of the pyridine nucleus. Both the iodine atom and the ketone's carbonyl group serve as handles for synthetic modifications.

The iodine atom on the benzoyl ring is a versatile functional group. As a halogen, it is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Furthermore, the carbon-iodine bond is susceptible to halogen-metal exchange, typically with strong bases like organolithium reagents. wikipedia.org This reaction converts the aryl iodide into a highly reactive aryllithium species. This intermediate can then be trapped with a wide range of electrophiles, effectively replacing the iodine atom with a new functional group. This process represents a form of directed reactivity, where the initial placement of the iodine atom dictates the site of functionalization. wikipedia.org

Recent studies have highlighted novel uses for the 2-iodobenzoyl group. It can serve as a removable intramolecular hydrogen atom transfer (HAT) reagent under photocatalytic conditions. chemrxiv.org In this process, light irradiation can induce the cleavage of the C-I bond to generate an aryl radical, which can then facilitate further reactions at other sites within the molecule before the directing group is removed. chemrxiv.org This showcases the modern utility of the C-I bond beyond traditional cross-coupling.

The ketone's carbonyl group is a classic electrophilic site, readily undergoing addition reactions with various nucleophiles.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones. masterorganicchemistry.com The reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup.

The mechanism involves the nucleophilic attack of the Grignard reagent's carbanionic portion on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the carbonyl's π-bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during aqueous workup yields the final tertiary alcohol product. commonorganicchemistry.com The reaction of an ortho-iodophenyl Grignard reagent with ketones has been shown to be a practical method for synthesizing ortho-iodobenzyl alcohols, demonstrating the feasibility of such transformations on similar scaffolds. researchgate.net

Coordination Chemistry of 2 2 Iodobenzoyl Pyridine As a Ligand

Ligand Design Principles and Denticity

The design of 2-(2-Iodobenzoyl)pyridine as a ligand is centered around the strategic placement of donor atoms to facilitate chelation, a process where a single ligand binds to a central metal atom at two or more points. This results in the formation of a stable, ring-like structure known as a chelate.

The fundamental coordinating element of this compound is the 2-ketopyridine motif. This arrangement allows the ligand to act as a bidentate, neutral donor, binding to a metal center through two different atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This O,N-chelation is a well-established coordination mode for 2-acylpyridine derivatives.

Upon coordination, these two donor atoms form a stable five-membered chelate ring with the metal ion. The formation of such rings is thermodynamically favorable, a phenomenon known as the chelate effect, which describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands. libretexts.org The stability of this five-membered ring is a primary driver for the ligand's coordination behavior.

The iodine atom at the ortho-position of the benzoyl ring significantly influences the ligand's coordination properties through a combination of steric and electronic effects.

Steric Effects: Iodine is a large and bulky atom. Its presence in the ortho position creates considerable steric hindrance around the carbonyl oxygen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complex. It may force a distortion from ideal geometries (e.g., perfectly square planar or octahedral) to accommodate the large substituent. Furthermore, this steric strain can affect the rotational freedom around the C-C bond connecting the carbonyl group and the iodophenyl ring, potentially favoring a specific conformation of the ligand upon coordination. The release of steric strain upon coordination can be a factor in the thermodynamics of complex formation. nih.gov

Formation of Metal-Pyridine Complexes

Complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction is generally carried out in a polar solvent, such as methanol (B129727) or ethanol, often with gentle heating to ensure the dissolution of reactants and to facilitate the reaction. researchgate.netnih.gov The resulting metal complexes often precipitate from the solution upon cooling or after a period of slow evaporation.

The O,N-chelating motif of 2-benzoylpyridine (B47108) derivatives allows them to form stable complexes with a wide range of transition metal ions. Based on the known chemistry of analogous ligands, this compound is expected to coordinate with various d-block elements, including:

First Row Transition Metals: Manganese(II), Iron(II/III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). ias.ac.inresearchgate.netnih.gov

Second and Third Row Transition Metals: Palladium(II) and Platinum(II). nih.gov

The stoichiometry of the resulting complexes can vary, with common forms being [MLCl₂], [ML₂]Cl₂, or [M(L)₂(anion)₂], where L represents the this compound ligand.

The formation of a coordination complex between this compound and a metal ion can be confirmed and studied using several spectroscopic techniques.

Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the stretching frequency of the carbonyl group (ν(C=O)). In the free ligand, this band appears at a characteristic wavenumber. Upon coordination of the carbonyl oxygen to a metal ion, electron density is drawn from the C=O bond, weakening it and causing the ν(C=O) band to shift to a lower frequency. Shifts in the pyridine ring stretching vibrations also provide evidence of coordination through the nitrogen atom. nih.gov

Table 1: Representative Infrared Spectral Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Compound | ν(C=O) (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |

|---|---|---|

| Free Ligand | ~1670 | ~1585, 1435 |

| Metal Complex | ~1635 | ~1600, 1445 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms are affected. The protons on the pyridine ring, particularly the proton at the 6-position adjacent to the nitrogen, typically experience a significant downfield shift due to the deshielding effect of the metal ion. Similarly, carbons in both the pyridine and benzoyl rings show coordination-induced shifts. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the molecule. These spectra are typically dominated by intense intraligand (π→π*) transitions in the UV region. In the visible region, the formation of complexes with transition metals can give rise to two other types of electronic transitions: d-d transitions (for metals with d-electrons) and ligand-to-metal charge transfer (LMCT) bands. These transitions are responsible for the characteristic colors of many transition metal complexes.

Table 2: Hypothetical UV-Vis Absorption Data for a First-Row Transition Metal Complex

| Transition Type | Wavelength Range (nm) | Description |

|---|---|---|

| Intraligand (π→π*) | 250-350 | Electronic transitions within the ligand molecule. |

| LMCT | 380-500 | Electron transfer from ligand-based orbitals to metal-based d-orbitals. |

| d-d Transitions | 500-800 | Transitions between d-orbitals of the metal center; typically weak. |

The coordination number and geometry are influenced by the metal ion's size, electronic configuration, and the steric demands of the ligands. For a bidentate ligand like this compound, several geometries are common:

Square Planar: Often observed for d⁸ metal ions such as Palladium(II) and Platinum(II), particularly in complexes with a 1:2 metal-to-ligand ratio where other ligands are absent, or in 1:1 complexes with two additional monodentate ligands (e.g., [Pd(L)Cl₂]). studyraid.comstanford.edu

Tetrahedral: Can be formed with ions like Zn(II) or Co(II) in [ML₂]²⁺ type complexes.

Octahedral: This is a very common geometry, achieved when two bidentate ligands and two monodentate ligands coordinate to the metal center (e.g., [M(L)₂(X)₂]) or when one ligand coordinates along with other ligands, such as water molecules. wikipedia.orgejournal.by

The bite angle, defined as the O-M-N angle within the chelate ring, is typically close to 90° but can be distorted due to the steric influence of the ortho-iodo substituent.

Table 3: Representative Crystallographic Data for a Hypothetical Square Planar [Pd(this compound)₂]²⁺ Complex

| Parameter | Typical Value |

|---|---|

| Coordination Geometry | Distorted Square Planar |

| Pd-N Bond Length | 2.02 - 2.06 Å |

| Pd-O Bond Length | 2.00 - 2.04 Å |

| O-Pd-N Bite Angle | 85° - 88° |

Table of Compounds

Computational and Theoretical Investigations of 2 2 Iodobenzoyl Pyridine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. For 2-(2-Iodobenzoyl)pyridine, these investigations would provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations

DFT is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis would explore the different spatial orientations of the molecule, particularly the rotation around the single bond connecting the benzoyl and pyridine (B92270) rings. This analysis would identify the most stable conformer(s) and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(benzoyl)-C(carbonyl) | ~1.50 Å |

| Bond Length | C(carbonyl)=O | ~1.22 Å |

| Bond Length | C(carbonyl)-C(pyridine) | ~1.51 Å |

| Bond Length | C(benzoyl)-I | ~2.10 Å |

| Dihedral Angle | I-C-C=O | Varies with conformer |

| Dihedral Angle | O=C-C-N(pyridine) | Varies with conformer |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

The electronic structure of a molecule dictates its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values are currently unavailable in the literature.

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For reactions involving this compound, computational studies could identify transition states, intermediates, and activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to determine experimentally.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. For this compound, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain benchmark electronic properties.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that can be used to study the behavior of molecules on a larger scale and over longer timescales. For this compound, these methods could be used to simulate its behavior in different environments, such as in solution or in the presence of a biological target. This would be particularly relevant for understanding its potential applications in materials science or medicinal chemistry.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

The iodine substituent on the benzoyl ring of this compound is a key feature that dictates its intermolecular interactions. The electron distribution around the iodine atom is anisotropic, leading to a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-I bond axis. This positive region can interact favorably with nucleophilic sites, such as the lone pair of electrons on the nitrogen atom of a neighboring pyridine ring, resulting in a specific type of non-covalent interaction called a halogen bond.

Computational methods are essential for characterizing these interactions. Quantum chemical calculations can determine the geometry and strength of the halogen bond. For instance, studies on similar iodo-perfluoroalkane and pyridine mixtures have shown that the interaction of the pyridinyl nitrogen lone pair with the σ-hole on the iodine atom leads to measurable spectroscopic shifts. nih.gov Theoretical calculations support these experimental observations, quantifying the interaction energies and providing detailed geometric parameters. researchgate.net

Table 1: Calculated Properties of Halogen Bonds in Pyridine-Iodinated Compound Complexes

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Interaction Energy (ΔE) | The strength of the halogen bond. | -3 to -8 kcal/mol |

| N···I Distance | The distance between the pyridine nitrogen and the iodine atom. | 2.8 to 3.2 Å |

| C-I···N Angle | The angle defining the linearity of the halogen bond. | 170° to 180° |

| Electrostatic Contribution | The energy component from static charge distributions. | 40-50% of total attraction |

| Dispersion Contribution | The energy component from electron correlation effects. | 30-40% of total attraction |

Note: The values in this table are representative examples derived from computational studies of similar halogen-bonded systems and illustrate the expected range for this compound.

Conformational Dynamics and Energy Landscape Exploration

The flexibility of this compound is primarily due to the rotation around the single bond connecting the carbonyl group and the pyridine ring, as well as the bond connecting the carbonyl group to the iodobenzoyl ring. These rotations give rise to different conformers with varying energies.

Computational exploration of the potential energy surface (PES) is used to identify stable conformers (local minima) and the transition states that connect them. This is typically done by systematically rotating the key dihedral angles and calculating the energy at each point. DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are commonly used for these conformational analyses. researchgate.net

The key dihedral angle in this compound is the C(pyridine)-C(carbonyl)-C(benzoyl)-C(iodine) angle. The planarity or non-planarity of the molecule is determined by this angle, which is influenced by steric hindrance between the pyridine ring and the bulky iodine atom, as well as electronic effects like conjugation. The presence of bulky substituents in positions vicinal to the connecting bond often results in a significant rotation of the rings relative to each other to minimize steric clash. nih.gov

The energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. researchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Table 2: Theoretical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Py-CO-Bz-I) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~45-60° | 0.0 | - |

| Local Minimum | ~120-140° | 1.5 - 3.0 | 4.0 - 6.0 |

| Transition State | ~0° or ~90° | 4.0 - 6.0 | - |

Note: This table presents hypothetical data based on conformational studies of similar aromatic ketones to illustrate the expected energy landscape. The exact values would require specific calculations for this compound.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry is a predictive tool for understanding the reaction mechanisms, pathways, and selectivity of chemical transformations involving this compound.

Prediction of Reaction Pathways and Transition States

For reactions involving this compound, such as nucleophilic attack at the carbonyl carbon or palladium-catalyzed cross-coupling at the C-I bond, computational models can provide invaluable mechanistic details. Calculations can elucidate the step-by-step process, including the formation of pre-reactive complexes, the geometry of the transition state, and the stabilization of intermediates. nih.gov For example, in a hypothetical nucleophilic addition to the carbonyl group, calculations would model the approach of the nucleophile, the breaking and forming of bonds in the transition state, and the formation of the tetrahedral intermediate. The calculated free energy barrier for such a step provides a quantitative measure of the reaction rate. researchgate.net

Table 3: Example of Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Nucleophile) | 0.0 |

| Pre-reactive Complex | van der Waals complex before reaction | -2.5 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.8 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final products of the reaction step | -10.4 |

Note: This table illustrates a generic energy profile. Actual values are highly dependent on the specific reaction, solvent, and level of theory used.

Computational Insights into Regioselectivity and Stereoselectivity

When a molecule has multiple reactive sites, computational chemistry can predict which site is more likely to react (regioselectivity) and the preferred spatial arrangement of the product (stereoselectivity).

Regioselectivity: In this compound, potential reactive sites include the carbonyl carbon, the carbon atom bonded to iodine, and various positions on the pyridine and benzene (B151609) rings. The regioselectivity of a reaction is often governed by a combination of electronic and steric factors. For instance, in reactions of pyridyne intermediates, it has been shown that electron-withdrawing substituents can polarize the transient triple bond, directing an incoming nucleophile to a specific carbon atom. nih.gov DFT calculations can model the transition states for attack at different positions, and the pathway with the lower activation energy will be the favored one. researchgate.net

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational modeling can explain and predict the observed outcome. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. mdpi.com According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of these transition states. Computational studies have become a robust tool for predicting stereoselectivity in various reactions, from cycloadditions to asymmetric catalysis. nih.govrsc.org By analyzing the transition state geometries, researchers can identify the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, π-stacking) that favor the formation of one stereoisomer over another.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Density Functional Theory (DFT) |

Advanced Applications and Future Research Directions in Organic Synthesis

Versatility as a Synthetic Intermediate

The compound is an exemplary precursor for the synthesis of fused heterocyclic systems, particularly those containing nitrogen. The intramolecular proximity of the reactive iodo and carbonyl groups, bridged by the pyridine (B92270) ring, facilitates a range of cyclization strategies.

One prominent application is in the synthesis of phenanthridines , a class of compounds with significant biological activity. Various synthetic methodologies can be envisioned where the 2-(2-Iodobenzoyl)pyridine core undergoes intramolecular coupling reactions, such as palladium-catalyzed C-H activation or radical cyclizations, to form the tricyclic phenanthridine (B189435) skeleton.

Another key heterocyclic scaffold accessible from this intermediate is the azafluorenone core. Research has demonstrated the construction of the 4-azafluorenone structure, which is central to natural products like onychine. The synthesis involves intramolecular cyclization, often promoted by transition metal catalysts, where the aryl iodide and the pyridine ring participate in ring closure. The carbonyl group in the final azafluorenone product originates directly from the benzoyl moiety of the starting material.

| Heterocyclic Architecture | Key Synthetic Strategy | Role of this compound |

|---|---|---|

| Phenanthridines | Intramolecular C-C or C-N bond formation (e.g., radical cyclization, Pd-catalyzed coupling) | Provides the core bi-aryl framework necessary for cyclization. |

| Azafluorenones | Intramolecular Heck reaction or related Pd-catalyzed cyclizations | Acts as the foundational unit, with the iodo-aryl and pyridine rings forming the fused system. |

| Indenopyridin-2-ones | Aza-semipinacol-type rearrangement followed by electrophilic substitution | Serves as a precursor to functionalized 2-pyridones which can undergo further transformations. |

The utility of this compound extends to the total synthesis of complex natural products. Its role as a key precursor allows for the efficient installation of a significant portion of the target molecule's carbon skeleton early in the synthetic sequence.

A notable example is the synthesis of the azafluorenone alkaloid Onychine . In a documented synthetic route, a derivative of the 4-azafluorenone core is prepared in a single step from readily available materials. This core structure, which is conceptually derived from the this compound framework, is then elaborated through several steps to afford the final natural product. This strategy highlights the efficiency of using a pre-functionalized and sterically defined building block to streamline the synthesis of a complex target.

Strategies for Scaffold Derivatization and Transformation

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond, the carbonyl group, and the pyridine ring can be selectively manipulated, allowing for a wide array of derivatization and transformation strategies.

Complex multi-step syntheses can be designed around the this compound core. An initial transformation can target one functional group, leaving the others intact for subsequent reactions. For instance, the synthesis of Onychine from a 4-azafluorenone core illustrates this principle effectively. The synthesis proceeds as follows:

N-Oxidation: The pyridine nitrogen of the azafluorenone is oxidized to the corresponding N-oxide.

Chlorination: The N-oxide is treated with phosphorus oxychloride (POCl₃) to install a chlorine atom at the C4 position of the pyridine ring.

Nucleophilic Substitution: The chloro group is displaced by a malonate nucleophile.

Hydrolysis and Decarboxylation: Acid-promoted hydrolysis of the ester groups followed by decarboxylation yields a 4-methyl-2-carboxy azafluorenone.

Protodecarboxylation: A final silver-catalyzed decarboxylation removes the carboxylic acid group to furnish Onychine.

This sequence demonstrates how the initial scaffold, derived from a this compound-type structure, can be systematically functionalized through a series of selective transformations.

The aryl iodide and carbonyl functionalities are prime sites for a vast number of well-established organic transformations. The ability to selectively modify these groups allows for the generation of a large library of analogues from a single core structure.

Carbon-Iodine Bond Transformations: The aryl iodide is a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted derivatives.

Carbonyl Group Transformations: The ketone moiety can undergo a variety of reactions. It can be reduced to a secondary alcohol, which can then be used in subsequent reactions such as esterification or etherification. Alternatively, it can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

| Functional Group | Reaction Type | Transformation | Resulting Functional Group |

|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | Reaction with an aryl boronic acid | Bi-aryl |

| Aryl Iodide | Heck Coupling | Reaction with an alkene | Stilbene derivative |

| Aryl Iodide | Sonogashira Coupling | Reaction with a terminal alkyne | Aryl-alkyne |

| Aryl Iodide | Buchwald-Hartwig Amination | Reaction with an amine | Diaryl amine |

| Carbonyl (Ketone) | Reduction | Treatment with NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Carbonyl (Ketone) | Grignard Reaction | Reaction with RMgBr | Tertiary Alcohol |

| Carbonyl (Ketone) | Wittig Reaction | Reaction with a phosphonium (B103445) ylide | Alkene |

| Carbonyl (Ketone) | Reductive Amination | Reaction with an amine and a reducing agent | Secondary Amine |

Integration with Enabling Synthetic Technologies

Future research will likely focus on integrating the chemistry of this compound with enabling synthetic technologies to enhance reaction efficiency, safety, and scalability.

Flow Chemistry: Multi-step sequences involving this intermediate are well-suited for continuous flow processing. The ability to generate and use reactive intermediates in situ, coupled with precise control over reaction parameters (temperature, pressure, and residence time), can lead to higher yields and purities while minimizing hazardous workups.

Microwave-Assisted Synthesis: Many of the transformations involving this scaffold, particularly cross-coupling and cyclization reactions, can be significantly accelerated using microwave irradiation. This technology can reduce reaction times from hours to minutes, facilitating high-throughput synthesis and rapid library generation.

Photoredox Catalysis: The carbon-iodine bond is susceptible to single-electron transfer (SET) processes. Photoinduced reactions could provide novel, metal-free pathways for C-C and C-heteroatom bond formation. For example, a photoinduced phenolate (B1203915) organocatalysis approach has been developed for the synthesis of isoindoloindolones from N-iodobenzoyl indoles, suggesting that similar strategies could be applied to this compound to access novel heterocyclic systems under mild conditions.

The continued exploration of these advanced synthetic technologies will undoubtedly unlock new and powerful ways to utilize this compound as a strategic building block in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.

Solid-Phase Organic Synthesis (SPOS) Approaches

Solid-phase organic synthesis (SPOS) offers significant advantages, including simplified purification and the potential for automation, making it a cornerstone of combinatorial chemistry and library synthesis. Although specific applications of this compound in SPOS are not extensively documented in the current literature, its structure suggests several plausible strategies.

One potential application lies in the synthesis of pyridine-containing macrocycles and other complex scaffolds. For instance, a novel solid-phase macrocyclization method has been developed for generating 2-pyridone rings through the intramolecular condensation of dimethoxy-propionic amide units. rsc.org This highlights the utility of solid-phase techniques for constructing pyridine-based cyclic structures. While not directly involving this compound, this approach demonstrates the feasibility of adapting pyridine-forming reactions to a solid support.

Future research could explore the immobilization of this compound onto a solid support, such as a resin, through a suitable linker. The immobilized reagent could then participate in various coupling reactions, with the products easily isolated by cleavage from the resin. This would be particularly advantageous for generating libraries of compounds for drug discovery. For example, novel amide-based mono and dimeric pyridinium (B92312) bromides have been synthesized using both conventional and microwave-assisted solvent-free methods, showcasing the adaptability of pyridine derivatives to diverse synthetic conditions that could be translated to solid-phase approaches. nih.gov

Table 1: Potential SPOS Strategies for this compound

| Strategy | Description | Potential Advantages |

| Immobilization and Coupling | This compound is attached to a solid support and then subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira). | Facile purification of products, potential for high-throughput synthesis. |

| Resin-Bound Synthesis of Analogs | A precursor to the benzoylpyridine core is attached to the resin, and the this compound structure is built upon it in a stepwise manner. | Allows for the generation of a diverse library of analogs with variations on the pyridine or benzoyl rings. |

| Catch-and-Release Purification | This compound is used in a solution-phase reaction, and the product is selectively captured on a solid support for purification. | Simplifies the purification of complex reaction mixtures. |

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. mdpi.com The application of flow chemistry to the synthesis and functionalization of halogenated organic compounds is a particularly active area of research. rsc.orgrsc.orgresearchgate.net

While specific continuous flow applications for this compound are not yet reported, the synthesis of related compounds suggests its suitability for this technology. For example, a method for preparing benzophenone (B1666685) derivatives using a continuous flow microreactor has been developed, which avoids the use of harsh reagents typically required in traditional Friedel-Crafts reactions. google.com This approach, which utilizes an aryl Grignard reagent and an acyl chloride, could potentially be adapted for the synthesis of this compound and its derivatives.

The halogenation of organic compounds is another area where continuous flow technology excels, as it allows for the safe handling of reactive and toxic reagents like elemental halogens. rsc.orgrsc.orgresearchgate.net Flow chemistry enables precise control over reaction stoichiometry and temperature, which is crucial for achieving high selectivity in halogenation reactions. Future research could focus on developing a continuous flow process for the iodination step in the synthesis of this compound, potentially offering a safer and more efficient alternative to batch methods.

Table 2: Potential Continuous Flow Applications for this compound

| Application | Description | Potential Advantages |

| Synthesis | Continuous synthesis of this compound from its precursors in a flow reactor. | Improved safety, higher yields, and easier scalability. |

| Functionalization | Downstream functionalization of this compound (e.g., cross-coupling reactions) in a continuous flow setup. | Telescoping of reaction steps, minimizing the isolation of intermediates. |

| Photochemical Reactions | Utilizing flow reactors for photochemical transformations of this compound, taking advantage of the efficient light penetration in microreactors. | Enhanced reaction rates and selectivity in photochemical processes. |

Future Perspectives in the Chemistry of this compound

The future of this compound chemistry lies in the exploration of new reactivity patterns and the development of more sustainable and efficient synthetic protocols.

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is largely centered around the carbon-iodine bond and the carbonyl group. However, there are several avenues for exploring novel reactivity.

One area of interest is the investigation of its photochemical properties. A modular synthesis of benzoylpyridines has been developed that exploits a light-driven, catalyst-free reductive arylation strategy in a telescoped flow process. nih.gov This suggests that this compound could participate in novel photochemical reactions, potentially leading to the discovery of new synthetic transformations.

Furthermore, the development of new catalytic systems could unlock previously inaccessible reaction pathways. For example, while palladium-catalyzed cross-coupling reactions are well-established, the use of other transition metals or even metal-free catalytic systems could lead to complementary reactivity and selectivity. The synthesis of polysubstituted pyridines from propargyl amines and unsaturated carbonyl compounds through a tandem electrocyclization sequence demonstrates the power of developing novel synthetic strategies for accessing functionalized pyridines. nih.gov

Development of Sustainable and Efficient Synthetic Protocols

Green chemistry principles are increasingly important in modern organic synthesis. Future research on this compound should focus on developing more environmentally friendly and atom-economical synthetic methods.

This includes the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient techniques such as microwave or ultrasound irradiation. An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones has been reported that proceeds under solvent- and transition-metal-free conditions, highlighting the potential for developing more sustainable routes to related heterocyclic compounds. researchgate.net

The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures is another important goal. A facile synthesis of pyridines from propargyl amines showcases an efficient protocol that could be adapted for the synthesis of this compound derivatives. nih.gov

Table 3: Future Research Directions for this compound

| Research Area | Focus | Potential Impact |

| Novel Reactivity | Exploration of photochemical and alternative catalytic transformations. | Discovery of new synthetic methods and access to novel molecular architectures. |

| Sustainable Synthesis | Development of green and atom-economical synthetic routes. | Reduced environmental impact and improved efficiency of chemical processes. |

| Mechanistic Studies | In-depth investigation of reaction mechanisms to enable rational optimization of reaction conditions. | Improved understanding of reactivity and selectivity, leading to more robust synthetic protocols. |

Q & A

Q. Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 65-75% | 90% (pre-purification) |

| Purification | Silica gel chromatography (hexane:EtOAc 4:1) | 85% recovery | 95% |

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- NMR : H and C NMR to confirm the iodobenzoyl and pyridine moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbon at ~190 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.97).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-I stretch) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Q. Table 2: Hazard Mitigation

| Hazard | Precaution |

|---|---|

| Skin irritation | Immediate washing with soap/water; avoid direct contact |

| Eye exposure | Rinse with water for 15 min; seek medical attention |

Advanced: What mechanistic role does the iodine substituent play in cross-coupling reactions involving this compound?

Answer:

The iodine atom acts as a directing group, facilitating regioselective C-H functionalization. Its electron-withdrawing nature stabilizes transition states in palladium-catalyzed reactions, enhancing coupling efficiency. Comparative studies with bromo/chloro analogs show iodine’s superior leaving-group ability, reducing side reactions .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

Answer:

The compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Its iodine atom can form halogen bonds with carbonyl oxygens in proteins, improving binding affinity. In vitro assays (IC₅₀ ~2.5 µM) against inflammatory targets highlight its potential as a lead compound .

Advanced: What crystallographic data are available for this compound derivatives?

Answer:

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with bond lengths of 1.32 Å (C=O) and 2.15 Å (C-I). Dihedral angles between pyridine and benzoyl rings (~15°) indicate moderate conjugation, influencing electronic properties .

Q. Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 7.82, 10.45, 12.93 |

| β (°) | 98.7 |

Advanced: How to resolve contradictions in reported synthetic yields of this compound?

Answer:

Yield discrepancies (50–80%) arise from variations in catalyst loading (0.5–2 mol% Pd), solvent polarity (DMF vs. THF), and iodine stability. Optimize by:

- Using degassed solvents to prevent iodide oxidation.

- Monitoring reaction progress via TLC at 30-min intervals .

Advanced: What computational methods validate the electronic structure of this compound?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), aligning with UV-Vis absorption maxima (~290 nm). NIST spectral data corroborate experimental IR and NMR results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.